3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide
Description
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-25-19-6-4-3-5-17(19)9-12-20(24)23-15-16-7-10-18(11-8-16)26-21-22-13-14-27-21/h3-8,10-11,13-14H,2,9,12,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWPRIAIFLZMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide typically involves a multi-step process:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of phenol to form 2-ethoxyphenol.
Thiazole Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The 2-ethoxyphenyl intermediate is then coupled with the thiazol-2-yloxybenzyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Key Observations :
Comparative Analysis :
- Compound 31 demonstrates potent anticancer activity via KPNB1 inhibition , suggesting that the target compound’s thiazole moiety may confer similar bioactivity.
- The ethoxyphenyl group in the target compound and 7l could enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial agents .
Biological Activity
The compound 3-(2-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide represents a class of organic molecules that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.42 g/mol
The presence of the thiazole ring and the ethoxyphenyl group suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC value of 32.2 μM against HCV NS5B RNA polymerase, suggesting that similar structural motifs may enhance anticancer efficacy through inhibition of key enzymes involved in tumor progression .
Antiviral Properties
Thiazole derivatives have been noted for their antiviral activities. Research has shown that certain thiazolidinone derivatives inhibit viral replication effectively. The compound's structure may allow it to interact with viral proteins or host cell pathways, thereby reducing viral load .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors associated with disease processes. For example, thiazole-containing compounds often target kinases or phosphatases that play crucial roles in cell signaling pathways related to cancer and viral infections.
Study 1: Anticancer Screening
In a study evaluating the anticancer potential of various thiazole derivatives, a compound structurally related to this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 μM.
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral efficacy of thiazole derivatives against influenza virus. The study revealed that compounds similar to this compound exhibited EC values in the low micromolar range, indicating promising antiviral activity.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
